4-(But-3-yn-2-yl)oxane

Description

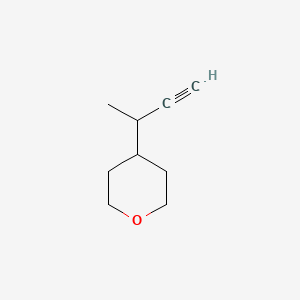

4-(But-3-yn-2-yl)oxane is a bicyclic organic compound comprising a tetrahydropyran (oxane) ring substituted at the 4-position with a but-3-yn-2-yl group. Its molecular formula is C₉H₁₄O, with a molecular weight of 138.21 g/mol (inferred from structural analogs in ). The compound’s stereochemical and conformational properties are influenced by the oxane ring’s chair or boat conformations, with the alkyne substituent impacting electronic and steric interactions.

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

4-but-3-yn-2-yloxane |

InChI |

InChI=1S/C9H14O/c1-3-8(2)9-4-6-10-7-5-9/h1,8-9H,4-7H2,2H3 |

InChI Key |

OXLCRSTWFOLLJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)C1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-2-yl)oxane can be achieved through several methods. One common approach involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This method is effective in producing the oxane ring structure. Another method involves the palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using efficient catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-2-yl)oxane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the but-3-yn-2-yl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, palladium catalysts for cross-coupling reactions, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation of the compound can yield tetrahydropyran derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

4-(But-3-yn-2-yl)oxane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(But-3-yn-2-yl)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Positional Isomers

Positional isomers of 4-(but-3-yn-2-yl)oxane differ in the substitution site on the oxane ring. Key examples include:

Key Findings :

- Steric Effects : Substitution at the 4-position (axial or equatorial) influences ring conformation and intermolecular interactions.

- Reactivity : The 4-position’s alkyne may exhibit distinct reactivity in Huisgen cycloadditions compared to 3-substituted analogs due to proximity to the oxygen atom.

Substituent Variants

Compounds with different substituents at the 4-position of oxane highlight functional group-dependent properties:

Key Findings :

- Electronic Effects : The alkyne in this compound is electron-withdrawing, contrasting with bromomethyl’s electrophilicity or hydroxymethyl’s hydrogen-bonding capacity.

- Biological Relevance : Hydroxymethyl-substituted oxanes (e.g., ) exhibit carbohydrate-like behavior, whereas bromomethyl derivatives are intermediates in drug synthesis (e.g., TC-1698 in ).

Key Findings :

- Click Chemistry : The alkyne in this compound is poised for copper-catalyzed azide-alkyne cycloaddition, similar to isoindoline-dione derivatives used in acetyl-CoA carboxylase (ACC) inhibitor synthesis .

- Natural Products : Alkyne-substituted oxanes in glycosides () suggest biological roles in plant secondary metabolites.

Biological Activity

4-(But-3-yn-2-yl)oxane is an organic compound characterized by a six-membered oxane (tetrahydrofuran) ring with a but-3-yn-2-yl substituent. This unique structure imparts significant biological activity, making it a subject of interest in pharmacological research. The compound's molecular formula is C₇H₈O, with a molecular weight of approximately 110.15 g/mol and a boiling point of 143-144°C. Its solubility in organic solvents such as ether and ethanol further enhances its utility in various applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting the proliferation of various cancer cell lines, suggesting its role as an anticancer agent.

- Antifungal Activity : Studies have demonstrated its effectiveness against certain fungal pathogens, indicating potential applications in treating fungal infections.

- Antiviral Effects : Preliminary data suggest that this compound may inhibit viral replication, although further research is needed to elucidate the mechanisms involved.

- Antimicrobial Properties : It has exhibited antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent.

The biological mechanisms underlying the activities of this compound are likely related to its ability to interact with specific molecular targets. The alkyne group allows for cycloaddition reactions that can lead to covalent bonding with biological molecules, which may modulate enzyme activity and receptor interactions. This capability is critical for understanding its biological effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of compounds similar to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| But-3-yne | Simple alkyne without ether functionality | Lacks oxane ring; primarily used in simple reactions |

| Butanediol | Saturated diol without alkyne or ether functionalities | Commonly used as a solvent; lacks reactivity of alkynes |

| Tetrahydropyran | Saturated oxane ring | No alkyne substituent; used as a protecting group |

The uniqueness of 4-(but-3-yn-2-yloxane) lies in its combination of both an oxane ring and an alkyne group, providing it with versatile reactivity not found in simpler compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of 4-(but-3-yn-2-yloxane):

- Anticancer Studies : In vitro studies have shown that 4-(but-3-yn-2-yloxane) inhibits the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Testing : A series of tests against common bacterial strains revealed that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.

- Fungal Inhibition : Research has indicated that this compound effectively inhibits the growth of Candida species, suggesting its potential use in antifungal therapies.

These findings underscore the compound's potential therapeutic applications across various fields, including oncology and infectious disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.